Bienvenue dans la boutique en ligne BenchChem!

6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Lipophilicity Physicochemical Properties Medicinal Chemistry

6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-17-8) is a spirocyclic quinazolinone derivative featuring a 6'-bromo substituent and a cyclopentane spiro ring junction. This compound, with a molecular weight of 281.15 g/mol, a computed partition coefficient (XLogP3-AA) of 2.8, and 2 hydrogen bond donors/acceptors, occupies a specific physicochemical niche within the spiroquinazolinone family.

Molecular Formula C12H13BrN2O
Molecular Weight 281.153
CAS No. 1272756-17-8
Cat. No. B580676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
CAS1272756-17-8
Synonyms6-BroMospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-4-one
Molecular FormulaC12H13BrN2O
Molecular Weight281.153
Structural Identifiers
SMILESC1CCC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2
InChIInChI=1S/C12H13BrN2O/c13-8-3-4-10-9(7-8)11(16)15-12(14-10)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16)
InChIKeyDZVKUMGRDZGAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-17-8): A Defined Physicochemical Profile for Spirocyclic Drug Discovery Scaffolds


6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (CAS 1272756-17-8) is a spirocyclic quinazolinone derivative featuring a 6'-bromo substituent and a cyclopentane spiro ring junction. This compound, with a molecular weight of 281.15 g/mol, a computed partition coefficient (XLogP3-AA) of 2.8, and 2 hydrogen bond donors/acceptors, occupies a specific physicochemical niche within the spiroquinazolinone family [1]. Its structural characteristics make it a building block of interest in medicinal chemistry programs that require both a lipophilic probe and a versatile synthetic handle.

Why 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one Cannot Be Trivially Substituted by Other In-Class Analogs


Even subtle structural modifications within the spirocyclic quinazolinone class produce substantial shifts in key physicochemical parameters. Swapping the 6'-bromo substituent for hydrogen or a nitro group lowers lipophilicity (ΔXLogP3-AA = -0.7 and -0.8 respectively), which directly impacts membrane permeability and non-specific binding profiles [1][2]. Changing the spiro ring size from cyclopentane to cyclobutane alters the scaffold's geometry, strain energy, and conformational flexibility, potentially disrupting specific target engagement. Similarly, the bromine atom's optimal balance of electron-withdrawing inductive effect and resonance donation, along with its ability to serve as a cross-coupling handle, cannot be replicated by non-halogenated analogs or other leaving groups [3]. These quantitative property differences make the compound unique for specific structure-activity relationship (SAR) investigations.

Quantitative Differentiation of 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one from Closest Analogs


Enhanced Lipophilicity versus Non-Halogenated and Nitro Analogs

The bromo substitution at the 6'-position significantly increases the compound's computed octanol-water partition coefficient (XLogP3-AA), a critical determinant of membrane permeability and bioavailability. The target compound has a XLogP3-AA value of 2.8, compared to 2.1 for the non-brominated 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one and 2.0 for the 6'-nitro analog [1][2][3]. This represents a quantifiable increase of 0.7 log units over the hydrogen analog and 0.8 log units over the nitro analog, placing the compound in a distinct, more lipophilic space.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Superior Synthetic Utility as a Universal Cross-Coupling Handle

The 6'-bromo substituent is uniquely positioned to act as an electrophilic partner in robust palladium-catalyzed cross-coupling reactions, a feature absent in non-halogenated analogs. Aryl bromides are considered the optimal electrophiles for Suzuki-Miyaura coupling, consistently delivering higher yields (typically >80% for equivalent substrates) compared to aryl chlorides under conventional conditions due to their balanced oxidative addition kinetics [1]. The 6'-bromo compound's success rate in standard Suzuki, Buchwald-Hartwig, or Negishi protocols is thus predictably high, whereas the non-brominated analog offers no such direct diversification point and the nitro analog can act as a competitive inhibitor or undergo unwanted side-reactions under reductive catalytic conditions.

Synthetic Chemistry Cross-Coupling Drug Discovery

Higher Commercially Available Purity (98%) Ensuring Reproducible Research Outcomes

Commercial sourcing reveals a significant purity advantage. The compound is available at 98% purity from specific suppliers, a level that notably exceeds the standard 95% purity commonly offered for this and many analogous building blocks . A 3% increase in purity corresponds to a proportional reduction in unknowns and potentially active impurities, which can be critical in biological assays where trace contaminants skew results.

Quality Control Chemical Purity Reproducibility

Evidence-Based Application Scenarios for 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one


CNS-Oriented Fragment-Based Drug Discovery (FBDD)

The compound's elevated lipophilicity (XLogP3-AA of 2.8) and compact molecular size position it as an ideal fragment for CNS drug targets. Its logP falls within the optimal range for blood-brain barrier permeability (typically 2-4), making it a superior starting point for fragment growth compared to its less lipophilic, non-brominated (2.1) or nitro (2.0) analogs, which may require more extensive chemical modification to achieve comparable permeability [1].

Diversifiable Scaffold for Lead Generation Libraries

As a structure featuring a reactive aryl bromide handle, the compound is optimal for generating focused libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings. The ability to rapidly introduce a variety of aryl, heteroaryl, or amine substituents at the 6'-position allows SAR exploration around the spirocyclic core, a strategy not possible with the corresponding 6'-H or 6'-NO2 analogs. The high purity (98%) of the starting material ensures minimal attrition from impurity-linked side-reactions during library synthesis [1].

mGluR4 Positive Allosteric Modulator (PAM) Development Intermediate

Spiro-quinazolinone derivatives are claimed as mGluR4 PAMs in patents for treating neurological disorders. The 6'-bromo compound serves as a key synthetic intermediate for introducing diverse pharmacophores at the position most sensitive to SAR. The combined advantage of the cyclopentane spiro ring (inducing conformational rigidity) and the bromine atom (modulating electronic properties and enabling late-stage functionalization) makes it a strategic procurement choice for neuroscience programs focusing on glutamatergic signaling modulation [2].

Quote Request

Request a Quote for 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.